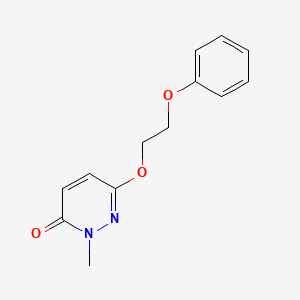![molecular formula C19H26ClNO2 B4766993 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4766993.png)
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride
Übersicht
Beschreibung
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound is commonly known as "O-Desmethyltramadol" or "O-DSMT" and is a derivative of tramadol, which is an opioid analgesic drug. However, O-DSMT has been found to have less addictive potential and fewer side effects than tramadol.
Wirkmechanismus
O-DSMT acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
O-DSMT has been found to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain. Moreover, it has been found to have less potential for abuse and dependence than other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using O-DSMT in laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid receptor activation and desensitization. However, one limitation is that it may not accurately reflect the effects of other opioids in vivo, as it has a different pharmacological profile than other opioids.
Zukünftige Richtungen
There are several potential future directions for research on O-DSMT. One area of interest is its potential use in the treatment of opioid addiction and withdrawal symptoms. Another area of interest is its potential use as an analgesic in chronic pain management. Moreover, further studies are needed to fully understand the pharmacological profile of O-DSMT and its potential for abuse and dependence.
Wissenschaftliche Forschungsanwendungen
O-DSMT has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been found to have analgesic, antidepressant, and anxiolytic effects in animal models. Moreover, it has been shown to have less addictive potential and fewer side effects than tramadol. O-DSMT has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(2)20-12-16-9-10-18(19(11-16)21-4)22-13-17-8-6-5-7-15(17)3;/h5-11,14,20H,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFUKEUDISNMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC(C)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxyphenyl)-2-{3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4766925.png)
![2-(4-methylphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4766932.png)
![N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4766944.png)

![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4766969.png)
![dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4766975.png)
![methyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4766980.png)
![1-(4-methoxyphenyl)-5-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4766989.png)
![3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4767006.png)
![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4767009.png)
![2-(4-methoxyphenyl)-N-[3-(N-{[2-(4-propoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B4767016.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4767021.png)
![5-propyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-3-thiophenecarbohydrazide](/img/structure/B4767023.png)